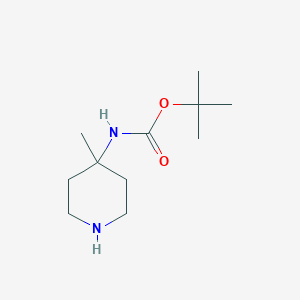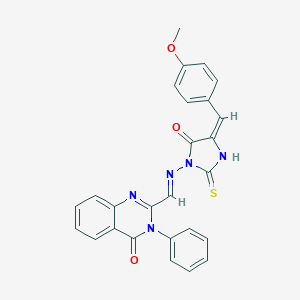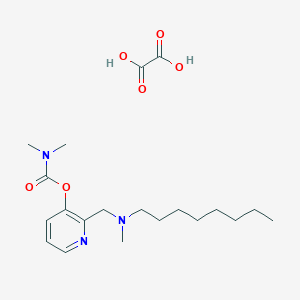
Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as "carbaryl" and is widely used as an insecticide and pesticide. In
作用机制
Carbaryl acts by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, carbaryl leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system. This overstimulation can lead to a range of physiological and biochemical effects.
生化和生理效应
Carbaryl has been shown to have a range of biochemical and physiological effects. It can lead to changes in neurotransmitter levels, alterations in enzyme activity, and changes in gene expression. Carbaryl exposure has been associated with a range of adverse health effects, including neurotoxicity, developmental toxicity, reproductive toxicity, and carcinogenicity.
实验室实验的优点和局限性
Carbaryl has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the mechanism of action of this enzyme. It is also relatively easy to synthesize and has a long shelf life, which makes it a convenient compound to work with. However, carbaryl has several limitations for lab experiments. It is highly toxic and must be handled with care. It also has a relatively narrow therapeutic window, which means that it can be difficult to use in experiments that require precise dosing.
未来方向
There are several future directions for research on carbaryl. One area of research is the development of new carbaryl derivatives with improved efficacy and reduced toxicity. Another area of research is the development of new methods for the detection and quantification of carbaryl in environmental samples. Finally, there is a need for further research on the health effects of carbaryl exposure, particularly in vulnerable populations such as children and pregnant women.
Conclusion:
In conclusion, carbaryl is a chemical compound that has been extensively studied due to its potential applications in various fields. It is a potent inhibitor of acetylcholinesterase and has been used as a tool for studying the mechanism of action of this enzyme. Carbaryl has several advantages for use in lab experiments, but also has several limitations due to its high toxicity and narrow therapeutic window. There are several future directions for research on carbaryl, including the development of new derivatives and the further study of its health effects.
合成方法
Carbaryl is synthesized through the reaction of methyl isocyanate with 1-naphthol. The resulting product is then reacted with dimethyl sulfate to form the final compound. The synthesis method of carbaryl has been extensively studied and optimized to ensure high yields and purity of the final product.
科学研究应用
Carbaryl has been widely used in scientific research due to its potential applications in various fields. It has been used as a model compound for studying the metabolism and toxicity of carbamates, which are a class of insecticides that act by inhibiting the activity of acetylcholinesterase. Carbaryl has also been used as a tool for studying the mechanism of action of acetylcholinesterase inhibitors and has been shown to be a potent inhibitor of this enzyme.
属性
CAS 编号 |
169128-41-0 |
|---|---|
产品名称 |
Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
分子式 |
C20H33N3O6 |
分子量 |
411.5 g/mol |
IUPAC 名称 |
[2-[[methyl(octyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C18H31N3O2.C2H2O4/c1-5-6-7-8-9-10-14-21(4)15-16-17(12-11-13-19-16)23-18(22)20(2)3;3-1(4)2(5)6/h11-13H,5-10,14-15H2,1-4H3;(H,3,4)(H,5,6) |
InChI 键 |
SFNLJGDKTAZMEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
规范 SMILES |
CCCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
其他 CAS 编号 |
169128-41-0 |
同义词 |
2-((Methyloctylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioat e (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
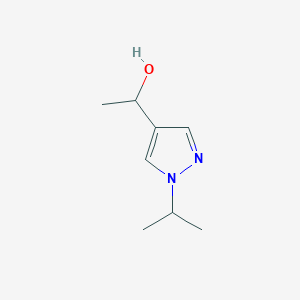
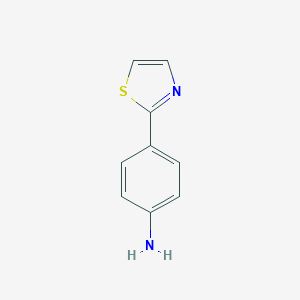
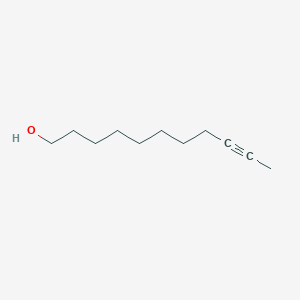
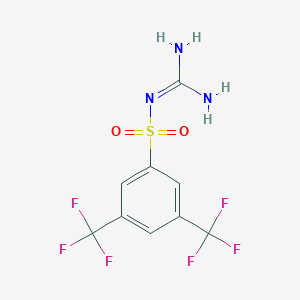
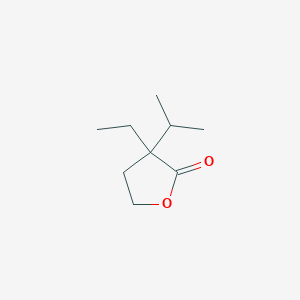
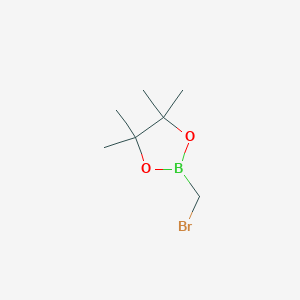
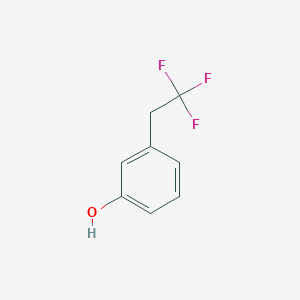
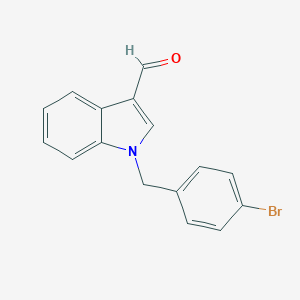
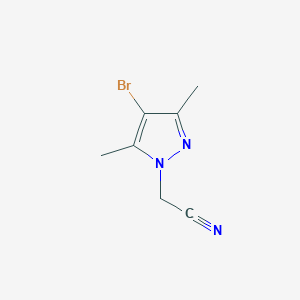
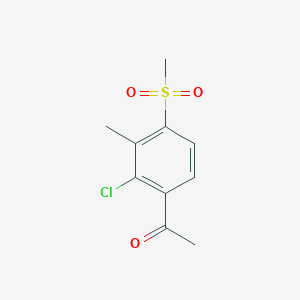
![Methyl 1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B62007.png)
